molecular formula C13H10O6 B083220 6,7-bis(Acetyloxy)coumarin CAS No. 14894-87-2

6,7-bis(Acetyloxy)coumarin

Cat. No. B083220
CAS RN: 14894-87-2
M. Wt: 262.21 g/mol
InChI Key: JPHZGTWMPATBDI-UHFFFAOYSA-N
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Description

Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .


Synthesis Analysis

The synthesis of coumarin heterocycles has been considered for many organic and pharmaceutical chemists . This review includes the recent research in synthesis methods of coumarin systems . These reported methods are carried out in the classical and non-classical conditions particularly under green condition such as using green solvent, catalyst, and other procedures .


Molecular Structure Analysis

The structural analysis revealed that the coumarin moiety exhibits planarity in all the compounds with average dihedral angles of 1.71(2)° between the pyran and fused benzene rings and 9.40(9)° between the benzopyran and terminal benzene rings .


Chemical Reactions Analysis

The synthetic method for the synthesis of 7-substituted coumarin derivatives involves three steps . Initially, 7-hydroxy-4-methyl-2H-chromen-2-one was formed through Pechmann reaction between resorcinol and ethyl acetoacetate .


Physical And Chemical Properties Analysis

Coumarin is a bicyclic oxygen-bearing heterocyclic scaffold formed by fusion of benzene with the pyrone ring . Because of its unique physicochemical characteristics and the ease with which it may be transformed into a wide range of functionalized coumarins during synthesis, coumarin provides a privileged scaffold for medicinal chemists .

Safety And Hazards

The safety data sheet for coumarin indicates that it has hazards not otherwise classified (HNOC) or not covered by GHS .

Future Directions

Coumarin hybrids have been designed and synthesized as an important new strategy in the field of medicinal chemistry . Due to their structural resemblance to CA IX, non-target isoenzymes CA I and CA II may have adverse effects and decrease the bioavailability of non-selective CA IX inhibitors . Therefore, it is essential to develop new, highly selective, and potent CA IX inhibitors that are devoid of adverse effects .

properties

CAS RN

14894-87-2

Product Name

6,7-bis(Acetyloxy)coumarin

Molecular Formula

C13H10O6

Molecular Weight

262.21 g/mol

IUPAC Name

(7-acetyloxy-2-oxochromen-6-yl) acetate

InChI

InChI=1S/C13H10O6/c1-7(14)17-11-5-9-3-4-13(16)19-10(9)6-12(11)18-8(2)15/h3-6H,1-2H3

InChI Key

JPHZGTWMPATBDI-UHFFFAOYSA-N

SMILES

CC(=O)OC1=C(C=C2C(=C1)C=CC(=O)O2)OC(=O)C

Canonical SMILES

CC(=O)OC1=C(C=C2C(=C1)C=CC(=O)O2)OC(=O)C

Origin of Product

United States

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